Thiomuscimol

Overview

Description

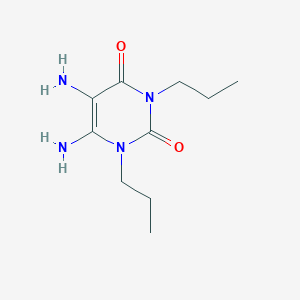

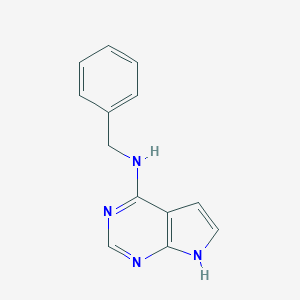

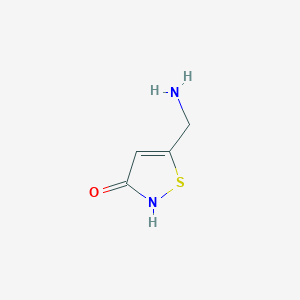

Thiomuscimol is a sulfur analog of muscimol, a potent GABA_A receptor agonist known for its psychoactive properties. It has been the subject of research primarily for its interaction with GABA_A receptors and its potential as a pharmacological tool in neuroscience research.

Synthesis Analysis

The synthesis of thiomuscimol involves complex organic reactions. Jacobsen and Krogsgaard‐Larsen (1984) detailed the synthesis of deuterium-labelled thiomuscimol through catalytic deuteration, highlighting the intricate steps involved in its production. This process includes the replacement of bromine by deuterium, demonstrating the compound's intricate synthesis pathway (Jacobsen & Krogsgaard‐Larsen, 1984).

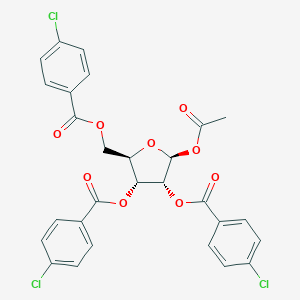

Molecular Structure Analysis

While specific studies detailing thiomuscimol's molecular structure analysis were not directly found, the structural analyses of related compounds and synthesis methods provide insights into its molecular framework. Techniques such as X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to elucidate the structures of complex organic molecules like thiomuscimol.

Chemical Reactions and Properties

Research on thiomuscimol has also explored its reactivity and interaction with various chemical entities. For instance, the compound's potential in creating specific GABA_A receptor agonists or antagonists through chemical modifications has been investigated, demonstrating its versatility and reactivity in pharmacological contexts (Melikian et al., 1992).

Physical Properties Analysis

The physical properties of thiomuscimol, such as solubility, melting point, and stability, are crucial for its handling and application in research. Although specific data on thiomuscimol were not identified in the papers retrieved, the physical properties of similar compounds are generally characterized using analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Chemical Properties Analysis

Thiomuscimol's chemical properties, including its reactivity, stability under various conditions, and interactions with biological molecules, are of significant interest. Studies like the one by Nielsen et al. (1995), which examined thiomuscimol as a photoaffinity label for the GABA_A receptor, provide valuable insights into its chemical behavior in biological systems (Nielsen et al., 1995).

Scientific Research Applications

Pharmacological Interactions with Benzodiazepines and GABA Receptors : Thiomuscimol enhances the binding of 3H-diazepam to synaptic membranes and has been shown to induce contralateral turning in rats, indicating its interaction with GABA receptors (Krogsgaard‐Larsen & Arnt, 1980).

Oral Delivery of Hydrophilic Macromolecular Drugs : Thiomers, including thiomuscimol, demonstrate improved mucoadhesive properties, stability, prolonged disintegration times, and controlled drug release, making them promising for oral delivery of hydrophilic macromolecular drugs (Bernkop‐Schnürch, Hoffer, & Kafedjiiski, 2004).

Macromolecular Drug Delivery Platform : Thiomers show advantages in mucoadhesion, enzyme, and efflux pump inhibition, enhancing their potential as platforms for macromolecular drug delivery (Laffleur & Bernkop‐Schnürch, 2012).

Agonist Photoaffinity Label for GABA A Receptors : Thiomuscimol is a specific and high-affinity agonist photoaffinity label for GABA A receptors, with specific KD and Bmax values, indicating its potency and specificity (Frølund et al., 1995).

Multifunctional Excipients for Protein and DNA Drug Delivery : Thiomers and thiomer-based nanoparticles are being explored for their potential as multifunctional excipients in protein and DNA drug delivery, especially for overcoming challenges like low mucosal permeability and enzymatic degradation (Hauptstein & Bernkop‐Schnürch, 2012).

Drug Delivery and Treatment for Dry Eye Syndrome : Thiomers offer prolonged residence time and sustained release on mucosal membranes and are used as drugs themselves, such as in the treatment of dry eye syndrome (Leichner, Jelkmann, & Bernkop‐Schnürch, 2019).

Photoaffinity Label for Purification of GABA Binding Sites : Thiomuscimol can be used as a photoaffinity label for purification and identification of GABA binding sites within the GABAA receptor complex (Nielsen, Witt, Ebert, & Krogsgaard‐Larsen, 1995).

Safety and Hazards

Mechanism of Action

Target of Action

Thiomuscimol is primarily an agonist of the GABA_A receptor . This receptor is a type of protein in the central nervous system that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

Thiomuscimol interacts with its target, the GABA_A receptor, by mimicking the action of GABA. It binds to the receptor in a reversible manner . This binding increases the inhibitory effects of GABA, leading to hyperpolarization of neurons and decreased neuronal excitability . Thiomuscimol is also capable of inhibiting caspase-1 and caspase-3, enzymes involved in the process of pyroptosis, a form of programmed cell death .

Biochemical Pathways

The primary biochemical pathway affected by thiomuscimol is the GABAergic system . By acting as an agonist at the GABA_A receptor, thiomuscimol enhances the inhibitory effects of GABA in the central nervous system . Additionally, thiomuscimol plays a role in the regulation of pyroptosis , a form of programmed cell death. It inhibits the enzymes caspase-1 and caspase-3, which are crucial in the execution of pyroptosis .

Pharmacokinetics

These properties play a crucial role in the bioavailability and overall effectiveness of a drug

Result of Action

The molecular and cellular effects of thiomuscimol’s action primarily involve the modulation of neuronal activity and the inhibition of pyroptosis. By enhancing the inhibitory effects of GABA, thiomuscimol can decrease neuronal excitability . Its ability to inhibit caspase-1 and caspase-3 can prevent the execution of pyroptosis, thereby preventing cell death and the release of inflammatory signals .

Action Environment

It is known that environmental factors can significantly influence the expression of genes related to the gabaergic system and pyroptosis Therefore, it is plausible that such factors could also influence the action of thiomuscimol

properties

IUPAC Name |

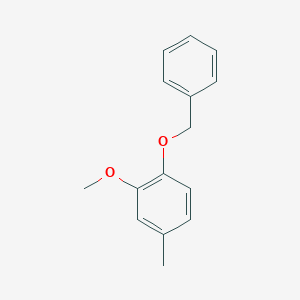

5-(aminomethyl)-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c5-2-3-1-4(7)6-8-3/h1H,2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBUOPGWPXUAHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SNC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211078 | |

| Record name | Thiomuscimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiomuscimol | |

CAS RN |

62020-54-6 | |

| Record name | 5-(Aminomethyl)-3(2H)-isothiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62020-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiomuscimol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062020546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiomuscimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Thiomuscimol interact with its target and what are the downstream effects?

A: Thiomuscimol acts as a potent and selective agonist of the gamma-aminobutyric acid type A (GABAA) receptor. [, , , , , ] It binds to the GABA binding site on the receptor, mimicking the effects of the endogenous neurotransmitter GABA. This binding leads to the opening of chloride ion channels, causing hyperpolarization of the neuron and inhibiting neuronal firing. [, , , ]

Q2: What is the structural characterization of Thiomuscimol?

A: * Molecular formula: C4H6N2OS * Molecular weight: 130.19 g/mol[9, 10] The synthesis of Thiomuscimol often involves deuterium labeling for research purposes. []

Q3: What can you say about the structure-activity relationship (SAR) of Thiomuscimol?

A: Modifications to the Thiomuscimol structure, especially at the 4-position of the 3-isothiazolol ring, significantly impact its activity, potency, and selectivity for GABAA receptor subtypes. [] For example, introducing bulky aromatic groups like naphthylmethyl can increase potency and even lead to mixed antagonist profiles with both competitive and non-competitive components. []

Q4: Is there any information on the stability and formulation of Thiomuscimol?

A: While specific stability data is limited in the provided abstracts, tritium-labeled Thiomuscimol with a specific radioactivity of 29 Ci/mmol has been synthesized for binding assays. [] This suggests formulation strategies for research purposes are available.

Q5: What in vitro and in vivo efficacy has been demonstrated for Thiomuscimol?

A: Thiomuscimol effectively displaces [3H]GABA and [3H]gabazine in receptor binding assays, demonstrating its interaction with GABAA receptors. [, ] In vivo, it has been shown to induce convulsions after intravenous injections in animal models, further supporting its agonist activity at GABAA receptors. [] Research also suggests its effects on primary afferent terminal excitability in mouse spinal cords. [, ]

Q6: What is known about the toxicology and safety of Thiomuscimol?

A: While the abstracts don't delve into detailed toxicity profiles, Thiomuscimol's ability to induce convulsions in animal models highlights its potential for adverse effects at high doses. [] This underscores the need for careful dose management in research settings.

Q7: Are there any analytical methods used to characterize and quantify Thiomuscimol?

A: The synthesis of Thiomuscimol often utilizes deuterium labeling, enabling researchers to track the compound and study its binding kinetics using techniques like radioligand binding assays. [, ]

Q8: Have there been any studies on Thiomuscimol's impact on the environment?

A8: The provided abstracts do not discuss environmental impacts or degradation of Thiomuscimol.

Q9: What is the historical context and what are some milestones in Thiomuscimol research?

A: Thiomuscimol was first synthesized as a structural analog of muscimol, another GABAA receptor agonist. [, ] Early research recognized its potency and selectivity for GABAA receptors, establishing its value as a pharmacological tool for studying GABAergic neurotransmission. [, ] Over time, researchers have explored its structure-activity relationships, developed labeled versions for binding studies, and characterized its effects in various experimental models. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.